molecular formula C10H8ClNO2 B1351739 6-chloro-7-methyl-1H-indole-2-carboxylic Acid CAS No. 383132-29-4

6-chloro-7-methyl-1H-indole-2-carboxylic Acid

Cat. No.: B1351739
CAS No.: 383132-29-4
M. Wt: 209.63 g/mol
InChI Key: JJHFWFJPRJVRAW-UHFFFAOYSA-N
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Description

“6-chloro-7-methyl-1H-indole-2-carboxylic Acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H8ClNO2 . The structure includes a heterocyclic indole ring, a carboxylic acid group, and a chlorine atom .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 209.63 . It appears as a solid .

Scientific Research Applications

Synthesis and Classification of Indoles

Indole synthesis, including derivatives like 6-chloro-7-methyl-1H-indole-2-carboxylic acid, plays a critical role in organic chemistry due to the biological and pharmacological importance of indoles. A comprehensive review outlines various strategies for indole synthesis, emphasizing the classification of indole syntheses into nine strategic approaches. This classification helps streamline the synthesis process, facilitating the development of new methods and contributing to advancements in drug discovery and development (Taber & Tirunahari, 2011).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including this compound, have shown to inhibit microbial biocatalysts, affecting fermentative production processes. Understanding the mechanisms behind this inhibition can lead to the development of more robust microbial strains, enhancing the production of biofuels and biorenewable chemicals. Strategies to increase tolerance to carboxylic acid stress are vital for improving industrial performance (Jarboe, Royce, & Liu, 2013).

Carboxylic Acid Extraction Techniques

Liquid-liquid extraction (LLX) techniques for carboxylic acids, including those similar to this compound, have been reviewed, highlighting the importance of selecting appropriate solvents for efficient acid recovery from aqueous streams. This is crucial for the sustainable production of bio-based plastics and other materials, with a focus on environmental friendliness and economic feasibility (Sprakel & Schuur, 2019).

Anticancer Applications of Knoevenagel Condensation Products

Knoevenagel condensation, involving carboxylic acids like this compound, has been pivotal in generating biologically active molecules with significant anticancer activity. The review underlines the reaction's versatility in synthesizing diverse compounds targeting various cancer pathways, suggesting a potential avenue for drug development against cancer (Tokala, Bora, & Shankaraiah, 2022).

Bioisosteres of Carboxylic Acids

Novel bioisosteres of carboxylic acids, akin to this compound, have been explored for their improved pharmacological profiles. This research aims to address the challenges in drug design by substituting the carboxylate moiety to overcome toxicity, enhance metabolic stability, and facilitate passive diffusion across biological membranes (Horgan & O’ Sullivan, 2021).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, eye irritation, and respiratory irritation .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions in the research of “6-chloro-7-methyl-1H-indole-2-carboxylic Acid” and other indole derivatives may include the development of new synthesis methods and further exploration of their biological activities.

Properties

IUPAC Name

6-chloro-7-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-7(11)3-2-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHFWFJPRJVRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253453
Record name 6-Chloro-7-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383132-29-4
Record name 6-Chloro-7-methyl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383132-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-7-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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